molecular formula C10H10O3S B12473916 3-(4-Methoxyphenyl)-2-thioxopropanoic acid CAS No. 6331-82-4

3-(4-Methoxyphenyl)-2-thioxopropanoic acid

Cat. No.: B12473916
CAS No.: 6331-82-4
M. Wt: 210.25 g/mol
InChI Key: DXCRVNNWJNUFGK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-thioxopropanoic acid is an organic compound that belongs to the class of thioxo acids It features a methoxyphenyl group attached to a thioxopropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid typically involves the condensation of 4-methoxybenzaldehyde with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate thioacetal, which is then hydrolyzed to yield the desired thioxopropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-thioxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-thioxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Some derivatives exhibit anticancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid and its derivatives involves interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the thioxo group.

    4-Methoxyphenylacetic acid: Similar aromatic ring but different side chain.

    Thiophene derivatives: Contain a sulfur atom in a five-membered ring, similar to the thioxo group in 3-(4-Methoxyphenyl)-2-thioxopropanoic acid.

Uniqueness

This compound is unique due to the presence of both a methoxyphenyl group and a thioxopropanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

CAS No.

6331-82-4

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylidenepropanoic acid

InChI

InChI=1S/C10H10O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-5H,6H2,1H3,(H,11,12)

InChI Key

DXCRVNNWJNUFGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=S)C(=O)O

Origin of Product

United States

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